molecular formula C17H15ClN4O3S2 B2726957 Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1203384-50-2

Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2726957
CAS No.: 1203384-50-2
M. Wt: 422.9
InChI Key: LYFYSOGWDLPNOM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring system Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The next step involves the introduction of the 3-chlorophenylamino group. This can be done through a nucleophilic substitution reaction where the thiazole intermediate reacts with 3-chloroaniline.

    Carboxamidation: The thiazole derivative is then subjected to carboxamidation, typically using a carboxylic acid derivative such as ethyl chloroformate, to introduce the carboxamido group.

    Esterification: Finally, the compound is esterified to form the ethyl ester, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiazole ring, potentially leading to the formation of amines or dihydrothiazoles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (for bromination) or nitric acid (for nitration).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrothiazoles.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicinal chemistry, Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate is investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings and the 3-chlorophenylamino group are key to its binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-((3-bromophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate
  • Ethyl 2-(2-(2-((3-fluorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate
  • Ethyl 2-(2-(2-((3-methylphenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate

Uniqueness

What sets Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate apart is the presence of the 3-chlorophenylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a unique candidate for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-[2-[[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S2/c1-2-25-14(23)7-12-8-26-17(20-12)22-15(24)13-9-27-16(21-13)19-11-5-3-4-10(18)6-11/h3-6,8-9H,2,7H2,1H3,(H,19,21)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFYSOGWDLPNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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